![molecular formula C20H23NO4 B2579775 Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate CAS No. 204199-03-1](/img/structure/B2579775.png)
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate
Overview
Description
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate is a chemical compound with the CAS Number: 204199-03-1. It has a molecular weight of 341.41 . The IUPAC name for this compound is benzyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate .
Molecular Structure Analysis
The InChI code for Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate is1S/C20H23NO4/c1-20(2,3)25-19(23)21-13-15-9-11-17(12-10-15)18(22)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
- Boc-Bn serves as a versatile building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group ensures controlled amide bond formation during peptide assembly . Researchers use it to create custom peptides for drug development, biological studies, and structural analysis.
- Boc-protected amino acid ionic liquids (Boc-AAILs) derived from Boc-Bn have been explored. These room-temperature ionic liquids exhibit selective reactivity and can be used as multifunctional reactants in organic synthesis . Their unique properties make them valuable in green chemistry and sustainable processes.
- Boc-Bn derivatives have been employed in halogen exchange reactions. For example, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized via bromination, benzyl protection, and halogen exchange from 4-tert-octylphenol . Such reactions are essential in the preparation of functionalized compounds.
- Researchers have investigated Boc-Bn derivatives as unnatural amino acids. These modified amino acids expand the chemical diversity of peptides and proteins, enabling novel biological studies and drug design .
Peptide Synthesis
Ionic Liquids for Organic Synthesis
Halogen Exchange Reactions
Unnatural Amino Acid Derivatives
Safety and Hazards
properties
IUPAC Name |
benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)21-13-15-9-11-17(12-10-15)18(22)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACNVACLKUBTGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate |
Synthesis routes and methods
Procedure details
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